molecular formula C11H9NO3 B7829088 1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde

1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde

Cat. No.: B7829088
M. Wt: 203.19 g/mol
InChI Key: JTQJGLVODARYEB-UHFFFAOYSA-N
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Description

1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound is characterized by its unique structure, which includes a hydroxy group at the first position, a methoxy group at the sixth position, and an aldehyde group at the fourth position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals, can be adapted to synthesize isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve the use of metal catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and conditions is also a focus to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: 1-Hydroxy-6-methoxyisoquinoline-4-carboxylic acid

    Reduction: 1-Hydroxy-6-methoxyisoquinoline-4-methanol

    Substitution: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.

Mechanism of Action

The mechanism of action of 1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    1-Hydroxyisoquinoline-4-carbaldehyde: Lacks the methoxy group at the sixth position.

    6-Methoxyisoquinoline-4-carbaldehyde: Lacks the hydroxy group at the first position.

    1-Hydroxy-6-methoxyisoquinoline: Lacks the aldehyde group at the fourth position.

Uniqueness: 1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde is unique due to the presence of all three functional groups (hydroxy, methoxy, and aldehyde) on the isoquinoline ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

6-methoxy-1-oxo-2H-isoquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-8-2-3-9-10(4-8)7(6-13)5-12-11(9)14/h2-6H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQJGLVODARYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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